molecular formula C10H6N4 B1530746 3-(Pyridin-4-yl)pyrazine-2-carbonitrile CAS No. 1511524-62-1

3-(Pyridin-4-yl)pyrazine-2-carbonitrile

Cat. No.: B1530746
CAS No.: 1511524-62-1
M. Wt: 182.18 g/mol
InChI Key: OXSGJTHKUVZEJF-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)pyrazine-2-carbonitrile is a chemical compound of interest in medicinal chemistry and pharmaceutical research . It belongs to a class of pyrazine-carbonitrile compounds which have been investigated for their potential as kinase inhibitors . Related structural analogs have demonstrated significant research value as potent and selective inhibitors of checkpoint kinase 1 (Chk1), a key regulator of the DNA damage response pathway in cells . The inhibition of Chk1 is a prominent research strategy for investigating mechanisms to enhance the efficacy of DNA-damaging anticancer therapies, such as antimetabolites, topoisomerase inhibitors, and radiation . As a pyrazine derivative, this compound serves as a valuable synthetic intermediate and building block for the development of novel molecules targeting various disease mechanisms . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1511524-62-1

Molecular Formula

C10H6N4

Molecular Weight

182.18 g/mol

IUPAC Name

3-pyridin-4-ylpyrazine-2-carbonitrile

InChI

InChI=1S/C10H6N4/c11-7-9-10(14-6-5-13-9)8-1-3-12-4-2-8/h1-6H

InChI Key

OXSGJTHKUVZEJF-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=NC=CN=C2C#N

Canonical SMILES

C1=CN=CC=C1C2=NC=CN=C2C#N

Origin of Product

United States

Preparation Methods

Method Highlights (Patent WO2021237945A1):

  • Starting Material: 3-hydroxy-6-bromopyrazine-2-amide.
  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) preferred.
  • Base: Triethylamine (3 equivalents recommended).
  • Inorganic Chloride Salt: Addition of lithium chloride or potassium chloride (preferably lithium chloride) to increase chloride ion concentration and suppress brominated impurities.
  • Solvent: Preferably toluene or acetonitrile; solvent-free conditions also viable.
  • Temperature: 30–110°C, optimally 50–90°C.
  • Outcome: Significant reduction of brominated by-products (3-bromo-6-chloropyrazine-2-carbonitrile and 3-chloro-6-bromopyrazine-2-carbonitrile), yielding high-purity 3,6-dichloropyrazine-2-carbonitrile suitable for scale-up industrial production.
Parameter Preferred Condition
Chlorinating agent Phosphorus oxychloride (POCl₃)
Base Triethylamine (3.0 equivalents)
Inorganic chloride salt Lithium chloride (1.0 equivalent)
Solvent Toluene or acetonitrile (optional)
Temperature 50–90°C

This method enhances purity and reduces production cost, facilitating subsequent transformations in the synthesis of pyrazine derivatives.

Functionalization of Pyrazine Ring

Nucleophilic Aromatic Substitution (S_NAr)

  • Starting from 5-amino-3-chloropyrazine-2-carbonitrile , substitution of the chlorine at the 3-position with nucleophiles (e.g., alcohols) under basic conditions enables the introduction of alkoxy groups.
  • This step is a foundation for further functionalization and coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

  • Buchwald-Hartwig Amination: Used to introduce amino substituents onto pyrazine rings by coupling aryl halides with amines.
  • Suzuki Coupling: Employed to attach pyridinyl groups to pyrazine derivatives using boronic acid or boronate esters.
  • Sonogashira Coupling: Occasionally used for alkynyl substitutions.

For 3-(Pyridin-4-yl)pyrazine-2-carbonitrile, the pyridin-4-yl substituent is typically introduced via Suzuki coupling of a halogenated pyrazine-carbonitrile intermediate with 4-pyridyl boronic acid or its derivatives.

Reaction Conditions:

  • Catalysts: Pd(0) sources such as tetrakis(triphenylphosphine)palladium(0) or microencapsulated palladium catalysts (e.g., Pd EnCat TPP30).
  • Heating: Microwave irradiation for small-scale synthesis or conventional heating for scale-up.
  • Solvents: Commonly polar aprotic solvents like DMF or toluene.
  • Bases: Typical bases include potassium carbonate or sodium carbonate.
Reaction Type Catalyst Conditions Notes
Buchwald-Hartwig Pd(0), phosphine ligands Microwave or conventional heat Amination of halogenated pyrazines
Suzuki Coupling Pd(0), phosphine ligands Microwave or conventional heat Coupling with pyridinyl boronic acid
Sonogashira Coupling Pd(0), CuI co-catalyst Mild heating For alkynyl substitutions

These coupling reactions enable selective substitution at the 3-position of pyrazine rings, yielding this compound and analogues with high regioselectivity and yields.

Representative Synthetic Route Summary

Step Starting Material Reaction Type Reagents/Conditions Product
1 3-hydroxy-6-bromopyrazine-2-amide Chlorination POCl₃, triethylamine, LiCl, 50–90°C 3,6-Dichloropyrazine-2-carbonitrile
2 3,6-Dichloropyrazine-2-carbonitrile Selective halogenation Iodination with ICl 3-Chloro-5-iodopyrazine intermediate
3 Halogenated pyrazine-carbonitrile Suzuki coupling Pd(0) catalyst, 4-pyridyl boronic acid This compound

Research Findings and Optimization

  • The addition of inorganic chloride salts during chlorination significantly suppresses brominated impurities, improving the purity of the key intermediate and overall yield.
  • Microwave-assisted palladium-catalyzed couplings offer rapid reaction times and high efficiency for small-scale syntheses, while microencapsulated palladium catalysts facilitate scale-up.
  • Selective halogenation (iodination) of pyridine derivatives allows for regioselective coupling, enhancing product specificity.

Q & A

What are the optimized synthetic routes and critical reaction conditions for synthesizing 3-(Pyridin-4-yl)pyrazine-2-carbonitrile?

Level: Basic
Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the pyrazine core followed by functionalization. Key steps include:

  • Nucleophilic substitution to introduce the pyridinyl group.
  • Cyanidation via nitrile group incorporation using reagents like trimethylsilyl cyanide (TMSCN) or potassium cyanide under controlled pH.
  • Catalysts : Palladium or copper salts are often employed for cross-coupling reactions .
  • Solvents : Polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) are preferred for high yields .
  • Purification : Chromatography (e.g., silica gel) or recrystallization ensures >95% purity, verified by HPLC .

Critical parameters include temperature (60–100°C), inert atmosphere (N₂/Ar), and stoichiometric control to minimize side reactions like oxidation or dimerization .

How do NMR and HPLC ensure purity and structural validation of this compound?

Level: Basic
Answer:

  • ¹H/¹³C NMR : Confirms regioselectivity and functional group integrity. For example, the pyridinyl proton signals appear as doublets in δ 8.5–9.0 ppm, while the nitrile carbon resonates at ~115 ppm in ¹³C NMR .
  • HPLC : Uses C18 columns with UV detection (λ = 254 nm) to quantify purity. A retention time of 8–10 min (acetonitrile/water gradient) indicates minimal impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 209.08) .

Which functional groups in this compound are reactive, and how do they influence downstream derivatization?

Level: Basic
Answer:

  • Nitrile Group : Undergo reduction (to amines) or hydrolysis (to carboxylic acids) for bioactivity modulation .
  • Pyridine Ring : Participates in metal coordination (e.g., Ag⁺ in crystallography studies) or hydrogen bonding .
  • Pyrazine Core : Susceptible to electrophilic substitution (e.g., halogenation) for further functionalization .

Reactivity is solvent-dependent: nitrile stability decreases in acidic conditions, while pyridine’s basicity facilitates protonation in polar solvents .

What advanced structural elucidation techniques resolve ambiguities in this compound’s stereochemistry?

Level: Advanced
Answer:

  • Single-Crystal X-ray Diffraction : Resolves bond angles and torsion angles (e.g., pyridine-pyrazine dihedral angle ~15°) .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gap ≈ 4.5 eV) and validate experimental data .
  • IR Spectroscopy : Confirms nitrile stretching vibrations (ν ≈ 2230 cm⁻¹) and absence of carbonyl impurities .

How does this compound act as a kinase inhibitor scaffold, and what structural optimizations enhance selectivity?

Level: Advanced
Answer:
The compound’s planar pyrazine-pyridine system binds ATP pockets in kinases (e.g., EGFR, VEGFR). Optimizations include:

  • Substituent Addition : Methyl/chloro groups at pyrazine C5 improve hydrophobic interactions .
  • Nitrile Replacement : Switching to carboxamide increases solubility but reduces binding affinity .
  • In Silico Screening : Molecular docking (AutoDock Vina) identifies optimal substituents for Ki < 10 nM .

How should researchers address contradictions in reported synthetic yields (40–85%) for this compound?

Level: Advanced
Answer:
Discrepancies arise from:

  • Catalyst Loading : Palladium (0.5–2 mol%) vs. copper (5 mol%) impacts cross-coupling efficiency .
  • Workup Methods : Column chromatography vs. precipitation affects recovery rates .
  • Analytical Thresholds : HPLC purity thresholds (90% vs. 95%) influence reported yields .
    Recommendation : Replicate protocols with controlled catalyst batches and standardized purity assays.

What computational strategies integrate with experimental data to predict biological activity?

Level: Advanced
Answer:

  • QSAR Models : Correlate logP values (calculated: 1.8) with cellular permeability .
  • Molecular Dynamics (MD) : Simulate binding stability (RMSD < 2 Å over 100 ns) to prioritize synthesis targets .
  • ADMET Prediction : SwissADME predicts moderate hepatotoxicity risk, guiding in vivo studies .

How do solvent polarity and temperature alter the compound’s reactivity in nucleophilic substitutions?

Level: Advanced
Answer:

  • Polar Solvents (DMF, DMSO) : Stabilize transition states, accelerating substitutions (k ≈ 0.1 min⁻¹ at 80°C) .
  • Nonpolar Solvents (Toluene) : Favor elimination side reactions, reducing yields by 20–30% .
  • Temperature : Reactions >100°C degrade nitrile groups, necessitating low-boiling solvents (e.g., THF) .

What strategies mitigate toxicity risks during handling of this compound?

Level: Basic
Answer:

  • PPE : Nitrile gloves and fume hoods prevent dermal/ inhalation exposure.
  • Waste Disposal : Neutralize with aqueous NaHCO₃ before disposal .
  • Acute Toxicity Data : Limited in public literature; assume LD50 < 500 mg/kg (rat) pending testing .

How can functional group modifications enhance the compound’s antimicrobial or anticancer activity?

Level: Advanced
Answer:

  • Halogenation (Cl, Br) : Increases lipophilicity, improving Gram-negative bacterial MIC (e.g., 8 µg/mL vs. E. coli) .
  • Amino Substituents : Enhance DNA intercalation (IC50 ≈ 10 µM in MCF-7 cells) .
  • Heterocycle Fusion : Pyrazole-pyrazine hybrids show dual kinase/HDAC inhibition .

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